molecular formula C6H3BrClN3S B11853949 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine

7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine

Cat. No.: B11853949
M. Wt: 264.53 g/mol
InChI Key: WVTMUQHHMVABRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H2BrClN3S. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine typically involves the bromination and chlorination of thienopyrimidine derivatives. One common method starts with 3H-thieno[3,2-d]pyrimid-4-one, which is brominated using bromine in acetic acid, followed by chlorination with phosphorus oxychloride . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various amines.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various amine derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C6H3BrClN3S

Molecular Weight

264.53 g/mol

IUPAC Name

7-bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C6H3BrClN3S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H,(H2,9,10,11)

InChI Key

WVTMUQHHMVABRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=NC(=N2)N)Cl)Br

Origin of Product

United States

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